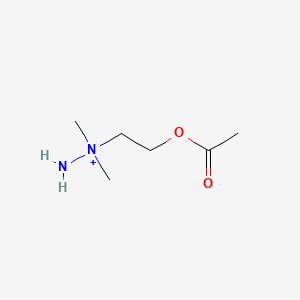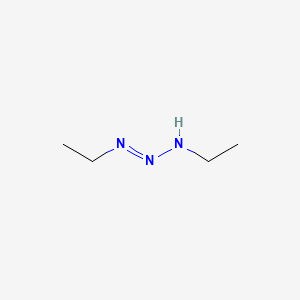
UNII-K647SW1D14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UNII-K647SW1D14 is a unique chemical compound with various applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UNII-K647SW1D14 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Hydrothermal synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, often used for producing metal oxides.
Chemical vapor deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Suitable for large-scale production, offering consistent product quality and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
UNII-K647SW1D14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or peroxides.
Reduction: May yield reduced forms of the compound.
Substitution: Can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
UNII-K647SW1D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of UNII-K647SW1D14 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with cellular receptors to modulate biological processes.
Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.
Activate signaling pathways: Trigger intracellular signaling cascades that lead to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UNII-K647SW1D14 can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in sensitive applications like toys and medical devices.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in scientific research and industry. Its versatility and effectiveness in various reactions make it a valuable compound for researchers and industrial applications.
Eigenschaften
CAS-Nummer |
215668-64-7 |
|---|---|
Molekularformel |
C19H28N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C19H28N2O5/c1-2-3-4-5-6-7-8-14-9-13-11-21(19(24)20-18(13)25-14)17-10-15(23)16(12-22)26-17/h9,11,15-17,22-23H,2-8,10,12H2,1H3/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
WNJULOODRKXPLP-GVDBMIGSSA-N |
SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Isomerische SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Synonyme |
Cf 1368 Cf-1368 Cf1368 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B1219507.png)
![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)






